molecular formula C11H17NO2 B3193734 Ethyl 4-tert-butyl-1H-pyrrole-2-carboxylate CAS No. 746671-35-2

Ethyl 4-tert-butyl-1H-pyrrole-2-carboxylate

Cat. No. B3193734
M. Wt: 195.26 g/mol
InChI Key: FSHSPPUFXJEDSS-UHFFFAOYSA-N
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Description

Ethyl 4-tert-butyl-1H-pyrrole-2-carboxylate is a chemical compound with the CAS Number: 1015420-47-9 . It has a molecular weight of 195.26 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for Ethyl 4-tert-butyl-1H-pyrrole-2-carboxylate is 1S/C11H17NO2/c1-5-14-10(13)8-6-12-7-9(8)11(2,3)4/h6-7,12H,5H2,1-4H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

Ethyl 4-tert-butyl-1H-pyrrole-2-carboxylate is a powder that is stored at room temperature . It has a molecular weight of 195.26 .

Scientific Research Applications

Synthesis Techniques and Chemical Properties

  • Chiral Bipyrrole Synthesis : Ethyl 4-tert-butyl-1H-pyrrole-2-carboxylate has been used in the synthesis of chiral bipyrroles. For instance, diethyl 3,3′-di-tert-butyl-4,4′-dimethyl-2,2′-bipyrrole-5,5′-dicarboxylate was synthesized from this compound, exhibiting axial chirality and restricted rotation due to the tert-butyl groups (Skowronek & Lightner, 2003).

  • Synthesis of Pyrrole Derivatives : A novel synthetic method was developed for 4-tert-butyl 2-ethyl 3-amino-1-benzyl-5-dialkylamino-1H-pyrrole-2,4-dicarboxylate derivatives, showcasing the versatility of ethyl 4-tert-butyl-1H-pyrrole-2-carboxylate in creating various pyrrole derivatives (Nishio et al., 2011).

  • One-Pot Syntheses : The compound has been employed in practical one-pot syntheses of ethyl 4-substituted-1H-pyrrole-3-carboxylates, demonstrating its utility in efficient and greener chemical processes (Chang & Shin, 2008).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

ethyl 4-tert-butyl-1H-pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-5-14-10(13)9-6-8(7-12-9)11(2,3)4/h6-7,12H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSHSPPUFXJEDSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CN1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-tert-butyl-1H-pyrrole-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AV Lygin, OV Larionov, VS Korotkov… - … –A European Journal, 2009 - Wiley Online Library
The formal cycloaddition of α‐metallated methyl isocyanides 1 onto the triple bond of electron‐deficient acetylenes 2 represents a direct and convenient approach to oligosubstituted …

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